CCR4 Affinity Enhancement by 4-Methyl Substitution
In a direct head-to-head comparison using the CCR4 patent dataset [1], the specific piperazinyl-pyrimidine scaffold carrying a 4-methyl substituent on the pyrimidine ring (as in the target compound) demonstrates a binding affinity Ki of approximately 100 nM against human CCR4, measured via displacement of [¹²⁵I]TARC in CHO membranes. This is compared to an otherwise identical scaffold lacking the 4-methyl group (R = H), which shows a Ki of approximately 5400 nM, representing a 54-fold loss in affinity. The quantification of this methyl-group contribution provides a clear differentiator for procurement decisions focused on CCR4-targeted programs.
| Evidence Dimension | CCR4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 100 nM (Compound with 4‑CH₃‑pyrimidine; structure analogous to target compound) |
| Comparator Or Baseline | Ki ≈ 5400 nM (Compound with unsubstituted pyrimidine; R = H) |
| Quantified Difference | ~54-fold lower Ki (higher affinity) for the 4‑methyl-substituted derivative |
| Conditions | Displacement of [¹²⁵I]TARC from human CCR4 expressed in CHO membranes, SPA assay [1] |
Why This Matters
A 54-fold affinity advantage directly translates to lower compound consumption in screening cascades and higher confidence in hit-to-lead progression for CCR4 programs, justifying the procurement of the specific 4-methyl-pyrimidine variant over the unsubstituted analog.
- [1] Li, S.; Wang, Y.; Xiao, J.; et al. Piperazinyl Pyrimidine Derivatives, Preparation Method and Use Thereof. U.S. Patent 9,493,453 B2, November 15, 2016. Example compounds and CCR4 binding data (Ki values) disclosed in the specification. View Source
